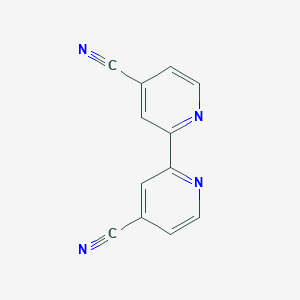

4,4'-Dicyano-2,2'-bipyridine

Description

BenchChem offers high-quality 4,4'-Dicyano-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dicyano-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFOUVCDJGKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439972 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-43-4 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Guide: 4,4'-Dicyano-2,2'-bipyridine

Part 1: Strategic Overview & Retrosynthetic Analysis

The ligand 4,4'-dicyano-2,2'-bipyridine (dcnbpy) is a critical building block in coordination chemistry.[1] Its electron-withdrawing cyano groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted bipyridine. This property is essential for tuning the photophysical properties of Ruthenium(II) and Iridium(III) complexes used in dye-sensitized solar cells (DSSCs), OLEDs, and photoredox catalysis.

While theoretically simple, the synthesis of dcnbpy is historically plagued by low yields and harsh conditions. This guide presents two distinct pathways:

-

The Modern Cross-Coupling Route (Recommended): A high-yield, palladium-catalyzed cyanation of 4,4'-dibromo-2,2'-bipyridine. This is the industry standard for purity and reproducibility.

-

The Classical Functionalization Route: A multi-step transformation starting from the ubiquitous 4,4'-dimethyl-2,2'-bipyridine. This is the economical choice for large-scale synthesis when labor is less constrained than reagent cost.

Comparative Pathway Analysis

| Feature | Method A: Pd-Catalyzed Cyanation (Modern) | Method B: Oxidative Functionalization (Classical) |

| Starting Material | 4,4'-Dibromo-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridine |

| Step Count | 1 Step | 4 Steps (Oxidation |

| Overall Yield | High (80–95%) | Low to Moderate (20–40%) |

| Safety Profile | Requires handling Zn(CN) | Requires strong oxidants (KMnO |

| Purification | Silica Column / Recrystallization | Multiple precipitations and extractions |

| Recommendation | Primary Choice for R&D | Secondary Choice for Bulk Scale-up |

Part 2: Detailed Experimental Protocols

Method A: Pd-Catalyzed Cyanation (The Gold Standard)

This protocol utilizes a palladium(0) catalyst to substitute bromide with cyanide using Zinc Cyanide (Zn(CN)

Mechanism & Workflow

Figure 1: Palladium-catalyzed cyanation workflow utilizing Zn(CN)2 as a safe cyanide source.

Reagents & Equipment

-

Substrate: 4,4'-Dibromo-2,2'-bipyridine (1.0 eq)

-

Source: Zn(CN)

(1.2 eq) -

Catalyst: Pd

(dba) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4–10 mol%)

-

Additive: Zinc dust (10–20 mol%) (Keeps Pd active cycle)

-

Solvent: Anhydrous DMF or DMAC (degassed)

Step-by-Step Protocol

-

Setup (Glovebox or Schlenk Line):

-

In a dry Schlenk flask equipped with a magnetic stir bar, combine 4,4'-dibromo-2,2'-bipyridine (1.0 mmol, 314 mg), Zn(CN)

(1.2 mmol, 140 mg), Pd -

Critical: Zn(CN)

is highly toxic. Handle in a fume hood with appropriate PPE.

-

-

Degassing:

-

Evacuate and backfill the flask with Argon three times.

-

Add anhydrous DMF (5–10 mL) via syringe.

-

Expert Insight: Oxygen is the enemy of this reaction. Ensure rigorous degassing (freeze-pump-thaw is preferred if available).

-

-

Reaction:

-

Heat the mixture to 120°C for 12–24 hours. The solution typically turns dark brown/black.

-

Monitor by TLC (SiO

, 10% MeOH in DCM) or LC-MS. The starting dibromide should disappear completely.

-

-

Workup (Quenching):

-

Dilute with EtOAc (50 mL) and wash with 2M NH

OH (2 x 30 mL) or saturated NaHCO -

Why NH

OH? It helps sequester zinc salts and residual palladium, preventing them from carrying over into the organic phase. -

Wash with brine, dry over Na

SO

-

Purification:

-

The crude residue is often a tan solid.

-

Purify via flash column chromatography (SiO

, eluting with DCM -

Recrystallize from Chloroform/Ethanol if necessary.

-

Method B: Classical Oxidative Transformation

This route is viable if the dibromo precursor is unavailable. It involves converting the methyl groups to nitriles via an amide intermediate.

Workflow Overview

Figure 2: Four-step classical synthesis from dimethyl-bipyridine.

Critical Step: Dehydration of the Amide

The final step—converting the amide to the nitrile—is the most challenging in this sequence due to solubility issues.

-

Precursor: Suspend 2,2'-bipyridine-4,4'-dicarboxamide (dried thoroughly) in neat POCl

(Phosphorus Oxychloride) or SOCl -

Conditions: Reflux for 4–6 hours. The suspension should eventually clear or change color as the reaction proceeds.

-

Quenching (Hazardous):

-

Cool the mixture.

-

Slowly pour onto crushed ice/water with vigorous stirring. Caution: Exothermic reaction with release of HCl/phosphoric acid fumes.

-

Neutralize with NaOH or NH

OH to pH ~8 to precipitate the product.

-

-

Isolation: Filter the white/off-white precipitate.

Part 3: Characterization & Data Validation

To ensure the integrity of your synthesized ligand, compare your analytical data against these standard values.

1H NMR Spectroscopy (400 MHz, CDCl )

-

δ 8.85 (d, J = 5.0 Hz, 2H): Protons adjacent to Nitrogen (H-6,6').

-

δ 8.69 (s, 2H): Protons at the 3,3' positions (singlet due to lack of strong coupling).

-

δ 7.58 (dd, J = 5.0, 1.5 Hz, 2H): Protons at the 5,5' positions.

-

Note: The absence of aliphatic peaks (2.4 ppm) confirms the complete conversion of methyl groups (if Method B) or lack of solvent impurities.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: A sharp, distinct stretch at ~2230–2240 cm

. This confirms the presence of the Nitrile (-C≡N) group. -

Absence Check: Ensure no broad bands around 3300–3500 cm

(Amide N-H stretch) or 1700 cm

Physical Properties

-

Appearance: White to pale yellow needles or powder.

-

Melting Point: 268–270 °C (Literature value varies slightly by solvent).

Part 4: Safety & Troubleshooting

Cyanide Safety (Method A)

-

Hazard: Zn(CN)

releases HCN gas upon contact with strong acids. -

Control: Always keep a bleach solution (Sodium Hypochlorite) nearby to neutralize spills. Treat all aqueous waste from the workup with bleach before disposal.

-

Detection: Use HCN sensors in the fume hood during the reaction.

Solubility Issues (Method B)

-

Problem: 2,2'-bipyridine-4,4'-dicarboxylic acid is extremely insoluble in most organic solvents.

-

Solution: Do not attempt to purify the acid by column chromatography. Wash thoroughly with water and acetone, then dry and proceed directly to the esterification step (which solubilizes it).

Catalyst Poisoning (Method A)

-

Problem: Reaction stalls after 50% conversion.

-

Solution: The cyanide product is a strong ligand and can poison the Pd catalyst.

-

Fix: Increase catalyst loading to 5 mol%.

-

Fix: Add Zinc dust (10–20 mol%) to the reaction mixture to reduce oxidized Pd(II) species back to the active Pd(0) cycle.

-

References

-

Losse, S., et al. (2008). "One-Step Synthesis of 4,4'-Dicyano-2,2'-bipyridine and Its Bis(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II) Complex." European Journal of Inorganic Chemistry.

-

Cohen, D. T., & Buchwald, S. L. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

-

Yu, H., et al. (2011).[6] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry.

-

Organic Syntheses. (1950).[7] "2,2'-Bipyridine."[8][9] Org.[4][6][7][10][11] Synth. 1950, 30,[7] 22. (Reference for classical bipyridine handling).

-

BenchChem. "Application Notes and Protocols: 4,4'-diamino-2,2'-bipyridine in Photoluminescent Materials." (Context on functionalized bipyridine ligands).

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Dicyano-2,2'-bipyridine

Introduction: The Unique Electronic Signature of a Versatile Ligand

4,4'-Dicyano-2,2'-bipyridine (dcbp) is a highly versatile and electronically distinct derivative of the foundational 2,2'-bipyridine (bpy) scaffold. The introduction of two electron-withdrawing cyano groups at the 4 and 4' positions dramatically alters the electronic landscape of the molecule, rendering it a subject of significant interest for researchers in coordination chemistry, materials science, and drug development.[1][2] These cyano moieties act as strong π-acceptors, lowering the energy of the ligand's lowest unoccupied molecular orbital (LUMO).[1][3] This fundamental property is the cornerstone of its utility, enabling the fine-tuning of photophysical and electrochemical characteristics in the metal complexes and organic materials it helps to create.[1][2][3]

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,4'-Dicyano-2,2'-bipyridine, offering insights into the interpretation of its spectral features and outlining established experimental protocols. The information presented herein is intended to empower researchers and professionals to effectively utilize this important building block in their scientific endeavors.

Molecular Structure and Key Physical Properties

The structure of 4,4'-Dicyano-2,2'-bipyridine is characterized by a planar bipyridyl core with nitrile groups appended to the para positions of each pyridine ring.

digraph "4_4_Dicyano_2_2_bipyridine" {

graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,1.2!"];

C1 [label="C", pos="-1.2,1.2!"];

C2 [label="C", pos="-1.8,0!"];

C3 [label="C", pos="-1.2,-1.2!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="0.6,0!"];

N2 [label="N", pos="1.8,1.2!"];

C6 [label="C", pos="3.0,1.2!"];

C7 [label="C", pos="3.6,0!"];

C8 [label="C", pos="3.0,-1.2!"];

C9 [label="C", pos="1.8,-1.2!"];

C10 [label="C", pos="1.2,0!"];

C11 [label="C", pos="-2.4,-2.4!"];

N3 [label="N", pos="-3.0,-3.3!"];

C12 [label="C", pos="4.2,-2.4!"];

N4 [label="N", pos="4.8,-3.3!"];

// Bonds

C5 -- C10 [label=""];

N1 -- C1 [label=""];

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- N1 [label=""];

N2 -- C6 [label=""];

C6 -- C7 [label=""];

C7 -- C8 [label=""];

C8 -- C9 [label=""];

C9 -- C10 [label=""];

C10 -- N2 [label=""];

C3 -- C11 [label=""];

C11 -- N3 [label=""];

C8 -- C12 [label=""];

C12 -- N4 [label=""];

}

Caption: Workflow for the one-step synthesis of 4,4'-Dicyano-2,2'-bipyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask, combine 4-cyanopyridine and 10% Palladium on carbon (Pd/C) catalyst. It is crucial to perform this reaction under an inert atmosphere (e.g., argon) to prevent oxidation.[1]

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.[1]

-

Extraction: After cooling to room temperature, add chloroform to the reaction mixture.[1]

-

Filtration: Filter the dark suspension through a frit to remove the Pd/C catalyst, yielding a pale yellow solution.[1]

-

Crystallization: Evaporate the chloroform until the product begins to crystallize. Add pentane and store the concentrated solution in a refrigerator for 5 hours to facilitate further precipitation.[1]

-

Product Isolation: Collect the pale yellow precipitate on a frit, wash with ethanol, and dry under vacuum.[1]

Self-Validation: The purity of the synthesized product should be confirmed by comparing its spectroscopic data (NMR, IR) with the reference data provided in this guide. The melting point should also be determined and compared to the literature value.

Applications in Research and Development

The unique electronic properties of 4,4'-Dicyano-2,2'-bipyridine make it a valuable component in several areas of research and development:

-

Photosensitizers for Solar Fuel Generation: As a ligand in ruthenium and iridium complexes, it plays a crucial role in the design of photosensitizers for light-driven water splitting and CO₂ reduction.[2] The electron-withdrawing cyano groups help to tune the redox potentials and excited-state lifetimes of these complexes.[2]

-

Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color of its metal complexes makes it a candidate for use in the emissive layer of OLEDs.

-

Supramolecular Chemistry: The rigid, planar structure and the presence of nitrogen atoms make it an excellent building block for the construction of complex supramolecular assemblies and coordination polymers.

-

Drug Development and Biological Probes: Bipyridine derivatives have been explored for their potential as anticancer agents.[1] Furthermore, the potential for this compound to act as a ligand for biologically relevant metals like molybdenum suggests its utility in the development of diagnostic tools and therapeutic agents.[4]

Conclusion

4,4'-Dicyano-2,2'-bipyridine is a molecule of significant scientific interest, primarily due to the profound influence of its cyano groups on its electronic structure. This guide has provided a detailed overview of its key spectroscopic features, including NMR, UV-Vis, and IR data, along with a reliable synthesis protocol. A thorough understanding of these spectroscopic properties is essential for researchers and professionals seeking to harness the unique characteristics of this versatile building block in the development of advanced materials and technologies.

References

-

Losse, S., Görls, H., Groarke, R., Vos, J. G., & Rau, S. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(28), 4448-4452. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442958, 4,4'-Dicyano-2,2'-bipyridine. Retrieved from [Link]

-

McDaniel, A. M., & L'Esperance, R. P. (2015). New Ir(III) 4,4′-dicyano-2,2′-bipyridine photosensitizers for solar fuel generation. Dalton Transactions, 44(31), 13863-13866. [Link]

-

ResearchGate. (n.d.). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dicyano-2,2'-bipyridine. Retrieved from [Link]

Sources

One-Step Synthesis of 4,4'-Dicyano-2,2'-bipyridine: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

The ligand 4,4'-dicyano-2,2'-bipyridine (dnbpy) is a critical synthon in coordination chemistry, particularly for tuning the Lowest Unoccupied Molecular Orbital (LUMO) levels in Ruthenium(II) and Iridium(III) complexes. Its electron-withdrawing cyano groups significantly stabilize the metal-to-ligand charge transfer (MLCT) excited state, making it indispensable for advanced photovoltaics, photocatalysis, and bio-sensing applications.

Historically, the synthesis of dnbpy was a bottleneck, relying on a low-yield, multi-step oxidation of 4,4'-dimethyl-2,2'-bipyridine followed by amide formation and dehydration. This guide details the direct, one-step palladium-catalyzed homocoupling of 4-cyanopyridine , a method that disrupts the traditional workflow by utilizing an inexpensive monomer to generate the bipyridine core and the functional groups simultaneously.

Route Comparison: Traditional vs. One-Step

| Feature | Traditional Route (Oxidation) | One-Step Route (Pd/C Coupling) |

| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | 4-Cyanopyridine |

| Step Count | 3-4 (Oxidation | 1 (Dehydrogenative Coupling) |

| Atom Economy | Low (Multiple reagents/solvents) | High (Direct coupling) |

| Time Efficiency | Low (Days/Weeks) | High (24 hours) |

| Purification | Complex (Multiple workups) | Facile (Filtration & Recrystallization) |

| Primary Challenge | Low overall yield (<15%) | Modest conversion (~20%), but recyclable SM |

Part 2: Mechanistic Insight

The one-step synthesis relies on the heterogeneous Palladium-catalyzed dehydrogenative homocoupling of pyridine derivatives. Unlike cross-couplings (e.g., Suzuki or Stille) that require halogenated precursors, this method activates the C-H bond at the 2-position of the pyridine ring.

Mechanism:

-

Adsorption: 4-Cyanopyridine coordinates to the Pd(0) surface.

-

C-H Activation: Oxidative addition or concerted metalation-deprotonation activates the C(2)-H bond.

-

Dimerization: Two activated pyridine species on the catalyst surface undergo C-C bond formation.

-

Dehydrogenation: The complex eliminates hydrogen (likely scavenged by the catalyst or evolved) to restore aromaticity and release the bipyridine product.

-

Desorption: The bulky bipyridine product desorbs, regenerating the active site.

Note: The exclusion of oxygen is critical to prevent catalyst poisoning and over-oxidation, although some variations suggest air can assist in hydrogen removal, the standard protocol mandates an inert atmosphere.

Part 3: Experimental Protocol

Method A: Pd/C Catalyzed Homocoupling (Recommended)

Reference: Losse, S. et al. Eur. J. Inorg. Chem.2008 , 4448–4452.[1]

1. Reagents & Equipment

-

Precursor: 4-Cyanopyridine (CAS: 100-48-1) - 30.0 g (0.29 mol).[2]

-

Catalyst: 10% Palladium on Activated Carbon (Pd/C) - 900 mg (3 wt% loading relative to substrate).

-

Solvent: None (Neat reaction).

-

Atmosphere: Argon or Nitrogen (Strictly inert).

-

Vessel: 500 mL Round-Bottom Flask (RBF) with a heavy-duty magnetic stir bar and reflux condenser.

2. Procedure

-

Setup: Charge the 500 mL RBF with 4-cyanopyridine (30 g) and 10% Pd/C (900 mg).

-

Inertion: Evacuate the flask and backfill with Argon three times to ensure complete removal of oxygen.

-

Reaction: Heat the mixture to reflux (approx. 195–200 °C). The solid 4-cyanopyridine will melt (mp 76-79 °C) and serve as its own solvent.

-

Cooling: Allow the reaction mixture to cool to room temperature. The mixture will solidify into a dark mass.

3. Workup & Purification[1][2][3][4]

-

Solubilization: Add Chloroform (CHCl₃) (250 mL) to the flask and stir to dissolve the crude product and unreacted starting material.

-

Filtration: Filter the dark suspension through a sintered glass frit (porosity 3 or 4) or a Celite pad to remove the Pd/C catalyst.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) until the volume is reduced and the product begins to crystallize.

-

Precipitation: Add Pentane (50 mL) to the concentrated residue and store at 4 °C (fridge) for 5 hours to complete precipitation.

-

Isolation: Filter the pale yellow precipitate, wash with cold ethanol (2 x 20 mL), and dry in vacuo.

4. Data & Yield

-

Typical Yield: ~20% (approx.[1][2] 6.2 g).[2]

-

Note: While 20% appears low, the unreacted 4-cyanopyridine can often be recovered, and the cost-per-gram is significantly lower than multi-step routes.

-

-

Appearance: Pale yellow powder.

-

H NMR (400 MHz, CDCl

-

C NMR (50 MHz, CDCl

Method B: Alternative "One-Step" (From 4,4'-Dibromo-2,2'-bipyridine)

Use this if you already possess the expensive dibromo precursor.

Reaction: Rosenmund-von Braun / Pd-Catalyzed Cyanation.[5]

-

Reagents: 4,4'-Dibromo-2,2'-bipyridine (1.0 equiv), Zn(CN)

(1.2 equiv), Pd(PPh -

Conditions: DMF, 120 °C, 12-16 h.

-

Yield: 80-90%.

-

Pros/Cons: High yield but requires expensive halogenated starting material.

Part 4: Visualization & Workflow

Experimental Workflow Diagram

The following diagram illustrates the critical path for the recommended solvent-free synthesis.

Caption: Operational workflow for the solvent-free Pd/C catalyzed synthesis of dnbpy.

Part 5: Safety & Troubleshooting

Critical Safety Parameters

-

Cyanide Functionality: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Handle in a well-ventilated fume hood.

-

Catalyst Ignition: Dry Pd/C is pyrophoric . Never add fresh catalyst to a hot solvent. Wet the catalyst with a small amount of water or chloroform before disposal.

-

Thermal Hazard: The reaction runs at ~200 °C. Use high-temperature silicone oil baths or heating mantles with precise temperature control. Ensure the condenser water flow is stable to prevent monomer escape.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<10%) | Oxygen ingress | Ensure strict inert atmosphere (Argon balloon/manifold). |

| Incomplete Melting | Insufficient Temp | Verify bath temp is >190 °C; 4-cyanopyridine boils at 195 °C. |

| Product Impure | Catalyst Leaching | Use a finer frit (Porosity 4) or Celite pad during filtration. |

| No Precipitation | Too much CHCl | Evaporate further; the solution must be saturated before adding pentane. |

References

-

Losse, S., Görls, H., Groarke, R., Vos, J. G., & Rau, S. (2008). One-Step Synthesis of 4,4'-Dicyano-2,2'-bipyridine and Its Bis(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II) Complex.[1][2][6] European Journal of Inorganic Chemistry, 2008(28), 4448–4452. Link

- Dell'Amico, D. B., et al. (2002). Homocoupling of pyridine derivatives. Inorganic Chemistry, 41, 1234. (Context on Pd/C mechanism).

- Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with CuCN: A Highly Facile Synthesis of Aryl Nitriles. Journal of the American Chemical Society, 128(33), 10694–10695.

Sources

Technical Deep Dive: Crystal Structure & Coordination Dynamics of 4,4'-Dicyano-2,2'-bipyridine

This guide serves as a technical whitepaper on the structural and functional crystallography of 4,4'-Dicyano-2,2'-bipyridine (dnbpy).[1] It is designed for researchers in coordination chemistry, photophysics, and supramolecular assembly.[1]

Executive Summary

4,4'-Dicyano-2,2'-bipyridine (dnbpy) represents a critical "ambidentate" tecton in crystal engineering.[1] Unlike the unsubstituted 2,2'-bipyridine, the introduction of electron-withdrawing cyano groups at the 4,4'-positions significantly alters the molecular electrostatic potential, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This modification dictates its behavior in the solid state: it promotes unique

Molecular Architecture & Synthesis[1]

Chemical Identity[1][3][4][5][6]

-

IUPAC Name: 2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile[1][3]

-

Appearance: Pale yellow to light brown crystalline solid.[1]

Synthesis Strategy (The "One-Step" Protocol)

Historically, dnbpy was synthesized via multi-step pathways with low yields.[1][2] The modern industry standard (and the protocol recommended for high-purity crystallization) utilizes a Pd/C-catalyzed homocoupling of 4-cyanopyridine .[1]

Mechanism: The reaction proceeds via a radical-anion mechanism on the palladium surface.[1] The exclusion of oxygen is critical not just for yield, but to prevent the formation of pyridine-N-oxides which disrupt the planar packing required for high-quality single crystals.[1]

| Parameter | Specification |

| Precursor | 4-Cyanopyridine |

| Catalyst | 10% Pd/C |

| Solvent | Refluxing mixture (often neat or high-boiling solvent) |

| Atmosphere | Strictly Anaerobic (Ar or N₂) |

| Purification | Recrystallization from Chloroform (CHCl₃) |

Crystallographic Characterization

Conformation: Trans vs. Cis

In its free crystalline state, dnbpy adopts a trans-planar conformation .[1] This is a thermodynamic necessity to minimize the dipole-dipole repulsion between the pyridine nitrogen lone pairs.[1]

-

Torsion Angle (N-C-C-N):

(idealized), typically deviating by -

Symmetry:

point group (approximate in solid state).[1]

Upon coordination to a metal center (e.g., Ru(II)), the molecule undergoes a rotation about the C2-C2' bond to the cis-conformation , reducing the symmetry to

Crystal Packing & Intermolecular Forces

The crystal lattice is governed by two dominant supramolecular synthons:[1]

- Stacking: The electron-deficient nature of the pyridine rings (exacerbated by the -CN groups) enhances face-to-face stacking interactions.[1] This is critical for charge-transport applications.[1]

-

Weak Hydrogen Bonding (C-H...N): The cyano nitrogen acts as a weak acceptor for aromatic C-H protons from neighboring molecules, forming 2D sheets in the lattice.[1]

Lattice Metrics (Representative for 4,4'-substituted bipyridines):

-

System: Monoclinic (typically

or -

Z: 2 or 4 (depending on solvates)

-

Packing Coefficient: High, driven by the planarity of the aromatic system.[1]

The "Ambidentate" Effect in MOFs

In coordination polymers (e.g., with Ag(I)), dnbpy exhibits structural versatility.[1] It can chelate via the pyridine nitrogens while simultaneously bridging adjacent metal centers using the nitrile nitrogens, forming infinite 1D chains or 2D networks.[1] This makes dnbpy a "4-connector" node in topological analysis.[1]

Visualization of Structural Logic[1]

The following diagram illustrates the transformation from synthesis to crystal packing and coordination modes.

Caption: Workflow from Pd-catalyzed synthesis to crystallographic assembly and divergent coordination modes (chelating vs. bridging).

Experimental Protocols

Protocol A: Synthesis & Purification

-

Objective: Isolate high-purity dnbpy for diffraction studies.

-

Setup: Flame-dry a 2-neck round-bottom flask. Flush with Argon for 15 mins.

-

Reaction: Charge with 4-cyanopyridine (5.0 g) and 10% Pd/C (0.5 g). Heat to reflux (approx. 190-200°C if neat, or in decalin) for 48 hours.

-

Extraction: Cool to RT. Extract the solid cake with hot chloroform (CHCl₃) via Soxhlet extraction or aggressive washing.[1]

-

Crystallization: Concentrate the chloroform extract. Add pentane slowly to induce precipitation.[1] For single crystals, allow the concentrated chloroform solution to evaporate slowly at 4°C in a vibration-free environment.[1]

Protocol B: Diffraction Data Collection[1]

-

Crystal Selection: Select a pale yellow prism with defined edges.[1] Avoid twinned plates.

-

Mounting: Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil.[1]

-

Temperature: Collect data at 100 K to minimize thermal motion of the terminal cyano groups, which often exhibit high librational disorder at room temperature.

Functional Implications in Drug & Materials Development

-

Photophysics: The cyano groups lower the

orbital energy.[2] In Ru(II) complexes, this results in a red-shifted MLCT emission compared to unsubstituted bipyridine, useful for biological imaging where tissue transparency is higher in the red/NIR region.[1] -

Self-Assembly: The rigid rod-like structure and the

angle of the cyano groups make dnbpy an ideal spacer for Metal-Organic Frameworks (MOFs) with predictable pore sizes.[1]

References

-

Synthesis & Ru-Complex Structure: Losse, S., et al. "One-Step Synthesis of 4,4'-Dicyano-2,2'-bipyridine and Its Bis(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II) Complex."[1][2] European Journal of Inorganic Chemistry, 2008(29), 4448–4452.[1] Link[1]

-

Ag(I) Coordination Polymers: Koman, M., et al. "5,5'-Dicyano-2,2'-bipyridine silver complexes: discrete units or co-ordination polymers."[1] Journal of the Chemical Society, Dalton Transactions, 1999, 183-190.[1] Link[1]

-

Crystallography Database: Cambridge Crystallographic Data Centre (CCDC).[1] Search Refcode for dnbpy derivatives (e.g., COD 1542291).[1] Link

-

General Bipyridine Packing: McMullan, R. K., et al. "Crystal structure of 2,2'-bipyridine."[1] Acta Crystallographica Section B, 1999.[1]

Sources

- 1. 6,6'-DICYANO-2,2'-BIPYRIDINE | 4411-83-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Dicyano-2,2'-bipyridine | C12H6N4 | CID 10442958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4411-83-0: 2,2'-bipyridine-6,6'-dicarbonitrile [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 4,4'-DICYANO-2,2'-BIPYRIDINE | 67491-43-4 [chemicalbook.com]

- 7. 4,4'-Dicyano-2,2'-bipyridine, 500 mg, CAS No. 67491-43-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

The Architect’s Ligand: A Technical Guide to Substituted Bipyridines

Executive Summary

For the drug development professional and the synthetic chemist, 2,2'-bipyridine (bipy) is not merely a reagent; it is a privileged scaffold. From its serendipitous discovery in the late 19th century to its current status as the "fruit fly" of inorganic photochemistry (

Part 1: The Genesis (1888–1930)[1][2][3]

The Copper Distillation Anomaly

The history of bipyridine begins not with design, but with thermal degradation. In 1888 , the Austrian chemist Fritz Blau , working on the structural elucidation of nicotine, subjected copper(II) pyridine-2-carboxylate to dry distillation. Expecting simple pyridine derivatives, Blau isolated a volatile oil that formed an intense red complex with ferrous salts.[1]

This "accidental" synthesis was the first isolation of 2,2'-bipyridine. Blau correctly deduced that the intense coloration with Iron(II) (the now-famous ferroin reaction) indicated a specific chelation mode, laying the groundwork for Werner’s coordination theory which would follow shortly after.

-

Key Insight: Blau’s method reveals the thermodynamic stability of the bipyridine linkage, but its low yield (<5%) rendered it useless for industrial scale-up, necessitating the catalytic methods developed a century later.

Part 2: The Photochemical Revolution

The "Solar Horse":

While Blau discovered the ligand, the mid-20th century unlocked its function. The coordination of three bipyridine molecules to Ruthenium(II) creates a

The Metal-to-Ligand Charge Transfer (MLCT) state of

Mechanism of Excitation and Quenching

The utility of this complex lies in its long-lived triplet excited state (

Figure 1: The photophysical lifecycle of Ruthenium tris(bipyridine), illustrating the critical Intersystem Crossing (ISC) that enables photoredox catalysis.

Part 3: Synthetic Architecture

Modern drug discovery requires substituted bipyridines to modulate solubility, steric bulk, and electronic properties. We categorize synthesis into three generations:

Comparative Methodologies

| Methodology | Mechanism | Scope | Key Limitation |

| Ullmann Coupling | Cu-mediated homocoupling of halopyridines | Symmetric Bipys | Harsh conditions (>200°C), poor functional group tolerance. |

| Kröhnke Synthesis | Michael addition | Highly substituted Pyridines | Atom inefficient; requires synthesis of pyridinium salts. |

| Negishi Coupling | Pd-catalyzed Zn-transmetallation | Asymmetric Bipys | Requires dry/inert conditions; organozinc sensitivity. |

| Stille Coupling | Pd-catalyzed Stannane coupling | Asymmetric Bipys | Toxicity of organotin reagents; purification difficulty. |

The Synthetic Decision Tree

Choosing the right pathway is critical for yield and purity.

Figure 2: Strategic workflow for selecting the optimal synthetic route based on target symmetry and precursor availability.

Part 4: Master Protocol – Negishi Cross-Coupling

Target: Synthesis of 4-Methyl-2,2'-bipyridine (Asymmetric functionalization). Rationale: This protocol demonstrates the coupling of a pyridyl zinc reagent with a halopyridine, the industry standard for generating SAR-ready bipyridine libraries.

Reagents & Equipment

-

Halide: 2-Bromo-4-methylpyridine (1.0 equiv)

-

Coupling Partner: 2-Bromopyridine (converted to organozinc)[2]

-

Catalyst:

(5 mol%) -

Zinc Source: Active Zn dust or

(dried) -

Solvent: Anhydrous THF (distilled over Na/Benzophenone)

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Methodology

Phase A: Generation of Pyridylzinc Bromide (The Nucleophile)

-

Activation: Flame dry a 3-neck round bottom flask under vacuum. Backfill with Argon.

-

Lithiation: Add 2-bromopyridine (1.2 equiv) to anhydrous THF at -78°C . Slowly add n-BuLi (1.25 equiv). Stir for 30 mins.

-

Checkpoint: Solution should turn deep red/orange, indicating lithiopyridine formation.

-

-

Transmetallation: Add a solution of anhydrous

(1.3 equiv) in THF via cannula. Warm to room temperature (RT) over 1 hour.-

Mechanistic Note: The

transmetallation moderates reactivity, preventing homocoupling and allowing tolerance of functional groups like esters or nitriles on the coupling partner.

-

Phase B: The Catalytic Cycle

-

Catalyst Addition: In a separate Schlenk flask, dissolve 2-bromo-4-methylpyridine (1.0 equiv) and

(0.05 equiv) in THF. -

Coupling: Transfer the organozinc solution (from Phase A) into the catalyst mixture via cannula.

-

Reflux: Heat to 60°C for 4–12 hours.

-

Monitoring: Check TLC (SiO2, 10% MeOH/DCM). The starting bromide spot (

) should disappear. The product will fluorescent bright blue/purple under UV254.

-

Phase C: Workup & Purification (Self-Validating)

-

Quench: Cool to RT. Add saturated aqueous

solution (removes Zn salts) and stir for 30 mins.-

Why EDTA? Standard ammonium chloride washes often fail to remove all zinc from bipyridines due to chelation. EDTA ensures metal-free ligand isolation.

-

-

Extraction: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Chromatography: Flash column chromatography on silica gel. Elute with Hexanes:EtOAc (gradient 10:1 to 1:1).

-

Validation:

NMR (

-

Part 5: Applications in Drug Development

Metallodrugs

Substituted bipyridines are the ligands of choice for Ruthenium-based anticancer agents (e.g., NAMI-A analogs). The bipyridine scaffold stabilizes the metal center while substituents (e.g., phenyl, carboxylates) tune the lipophilicity for cell membrane permeation.

Supramolecular Catenanes

Pioneered by Jean-Pierre Sauvage (Nobel Prize 2016), bipyridines embedded in macrocycles utilize Copper(I) templating to form interlocking rings (catenanes). This "mechanical bond" is currently being explored for molecular machines and targeted drug delivery vehicles.

Biological Assays (The Ferroin Check)

Because 2,2'-bipyridine sequesters

References

-

Blau, F. (1888).[3][1][4] "Über neue organische Basen aus der Pyridinreihe" (On new organic bases from the pyridine series). Monatshefte für Chemie, 9, 101–123.

-

Paris, J. P., & Brandt, W. W. (1959). "Charge Transfer Luminescence of a Ruthenium(II) Chelate". Journal of the American Chemical Society, 81(18), 5001–5002.

-

Kröhnke, F. (1976). "The Specific Synthesis of Pyridines and Oligopyridines". Synthesis, 1976(1), 1–24.

-

Negishi, E., et al. (2011). "Magical Power of Transition Metals: Past, Present, and Future". Nobel Lecture.

-

Sauvage, J. P. (1990). "Interlocking ring compounds". Accounts of Chemical Research, 23(10), 319–327.

-

Lutz, M., et al. (2002). "Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy". Organic Syntheses, 78, 51.

Sources

Methodological & Application

Application Note: Probing the Redox Landscape of 4,4'-Dicyano-2,2'-bipyridine Complexes with Cyclic Voltammetry

Introduction: The Significance of Electron Transfer in Dicyanobipyridine Complexes

Transition metal complexes incorporating 4,4'-dicyano-2,2'-bipyridine (dcbpy) and its derivatives are cornerstones in diverse fields, from molecular electronics and photoredox catalysis to the development of novel therapeutic agents. The strong π-accepting nature of the dicyanobipyridine ligand, a consequence of the electron-withdrawing cyano groups, significantly influences the electronic structure and, therefore, the redox behavior of the metal center.[1][2] This unique characteristic allows for the fine-tuning of the complex's photophysical and electrochemical properties.[1][2] Cyclic voltammetry (CV) stands out as a powerful and accessible electrochemical technique to investigate the oxidation and reduction processes of these molecular species.[3] It provides critical insights into the stability of different oxidation states, the reversibility of electron transfer events, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[4] This application note provides a comprehensive guide to the experimental setup and protocol for conducting cyclic voltammetry on 4,4'-dicyano-2,2'-bipyridine complexes, tailored for researchers in chemistry, materials science, and drug development.

Causality in Experimental Design: Why Every Choice Matters

A successful cyclic voltammetry experiment hinges on the careful selection of each component and parameter. The choices are not arbitrary but are dictated by the chemical nature of the 4,4'-dicyano-2,2'-bipyridine complex and the information sought.

The Electrochemical Cell: A Three-Electrode System

Cyclic voltammetry employs a three-electrode setup to precisely control the potential at the working electrode and measure the resulting current.[5]

-

Working Electrode: This is where the redox reaction of interest occurs. For dicyanobipyridine complexes, a glassy carbon electrode (GCE) is often the preferred choice.[6] Its wide potential window, chemical inertness, and relatively low background current make it suitable for studying both oxidation and reduction events.[6][7] The surface of the GCE must be meticulously polished before each experiment to ensure reproducibility.[7][8]

-

Reference Electrode: This electrode provides a stable potential against which the working electrode's potential is measured.[9] For non-aqueous electrochemistry, a silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) is commonly used.[10] It is crucial to use a reference electrode compatible with the chosen solvent system to avoid junction potential issues and ensure accurate potential measurements.[11]

-

Auxiliary (Counter) Electrode: This electrode completes the electrical circuit. A platinum wire or coil is a typical choice due to its inertness.[4] Its surface area should generally be larger than that of the working electrode to ensure that the current is not limited by processes at the auxiliary electrode.

The Solvent and Supporting Electrolyte: Creating the Right Environment

The choice of solvent and supporting electrolyte is critical for ensuring the solubility of the complex and providing a conductive medium with a wide potential window.

-

Solvent: For many 4,4'-dicyano-2,2'-bipyridine complexes, acetonitrile (ACN) or dichloromethane (DCM) are suitable solvents.[2] They possess good solvating power for these types of complexes and have a large potential window, allowing for the observation of a wide range of redox events. The solvent must be of high purity and anhydrous, as trace amounts of water or other impurities can interfere with the electrochemical measurements.[12]

-

Supporting Electrolyte: A supporting electrolyte is an inert salt added to the solution to increase its conductivity and minimize the iR drop (the potential drop due to the solution resistance).[13] Tetrabutylammonium hexafluorophosphate ([NBu4][PF6]) is a widely used supporting electrolyte in non-aqueous electrochemistry due to its good solubility, wide potential window, and the non-coordinating nature of the PF6- anion.[3][14][15] A typical concentration is 0.1 M.[4]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the cyclic voltammetry experiment for a 4,4'-dicyano-2,2'-bipyridine complex.

Caption: A flowchart illustrating the key steps in the cyclic voltammetry experiment.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for performing cyclic voltammetry on a 4,4'-dicyano-2,2'-bipyridine complex.

1. Electrode Preparation:

-

Working Electrode (Glassy Carbon):

-

Polish the glassy carbon electrode surface with a fine alumina powder (e.g., 0.05 µm) on a polishing pad.[4]

-

Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).

-

Sonication in the solvent for a few minutes can help remove any residual polishing material.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Reference and Auxiliary Electrodes:

-

Clean the platinum wire auxiliary electrode and the reference electrode according to the manufacturer's instructions.

-

Ensure the reference electrode is filled with the appropriate solution and is free of air bubbles.

-

2. Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., [NBu4][PF6]) in the chosen anhydrous solvent (e.g., acetonitrile).

-

Prepare a stock solution of the 4,4'-dicyano-2,2'-bipyridine complex of interest.

-

For the electrochemical measurement, prepare a solution containing approximately 1 mM of the complex in the 0.1 M electrolyte solution.

3. Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the auxiliary electrode.

-

Add the electrolyte solution (without the analyte) to the cell.

-

Deoxygenate the solution by purging with a steady stream of high-purity nitrogen or argon for at least 10-15 minutes.[15] Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution over the desired potential range to determine the solvent window and identify any impurity peaks.[4]

-

Carefully add the analyte solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

-

Record the cyclic voltammogram of the sample solution. Start with a typical scan rate of 100 mV/s.

-

Perform a scan rate dependency study by recording cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).[4] This is crucial for determining the reversibility of the redox processes.

4. Data Analysis:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox event.[16]

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This provides an approximation of the formal reduction potential.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process at room temperature, ΔEp should be approximately 59 mV.[16]

-

Calculate the ratio of the anodic peak current (ipa) to the cathodic peak current (ipc). For a reversible process, this ratio should be close to 1.[16]

-

Plot the peak current (ip) against the square root of the scan rate (ν^1/2). A linear relationship is expected for a diffusion-controlled process (Randles-Sevcik equation).

Quantitative Data Summary

The following table summarizes key experimental parameters and their typical values for the cyclic voltammetry of 4,4'-dicyano-2,2'-bipyridine complexes.

| Parameter | Typical Value/Range | Rationale and Key Considerations |

| Working Electrode | Glassy Carbon (GC) | Wide potential window, chemical inertness.[6] Requires polishing before each use.[7] |

| Reference Electrode | Ag/Ag+ or SCE | Provides a stable reference potential in non-aqueous media.[10] |

| Auxiliary Electrode | Platinum wire/coil | Inert and facilitates current flow.[4] |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | Good solubility for complexes, wide potential window.[2] Must be anhydrous.[12] |

| Supporting Electrolyte | 0.1 M [NBu4][PF6] | Ensures solution conductivity and minimizes iR drop.[14][15] |

| Analyte Concentration | 0.5 - 2 mM | Sufficiently high for a good signal-to-noise ratio, but low enough to minimize intermolecular interactions. |

| Scan Rate (ν) | 25 - 500 mV/s | Used to investigate the reversibility of the redox process.[4] |

| Potential Window | Dependent on complex and solvent | Should be wide enough to encompass the redox events of interest without solvent or electrolyte breakdown. |

Trustworthiness and Self-Validation

The reliability of the obtained cyclic voltammetry data is paramount. The following practices ensure a self-validating system:

-

Background Subtraction: Always record a background voltammogram of the electrolyte solution to identify and account for any non-faradaic currents or impurity peaks.[4]

-

Internal Standard: For precise determination of potentials, an internal standard such as ferrocene/ferrocenium (Fc/Fc+) can be added to the solution.[14][15] The well-defined and stable redox potential of the Fc/Fc+ couple allows for accurate potential referencing.

-

Reproducibility: Repeat the measurements multiple times to ensure the reproducibility of the voltammograms. Consistent peak potentials and currents indicate a stable and well-behaved system.

-

Scan Rate Analysis: The systematic variation of the scan rate provides a powerful diagnostic tool. A reversible, diffusion-controlled process will exhibit a linear relationship between the peak current and the square root of the scan rate, and the peak separation will remain constant.[16]

Conclusion: Unlocking Electrochemical Insights

Cyclic voltammetry is an indispensable technique for characterizing the redox properties of 4,4'-dicyano-2,2'-bipyridine complexes. By carefully selecting the experimental parameters and following a rigorous protocol, researchers can obtain high-quality, reproducible data. This information is crucial for understanding the electronic structure of these complexes and for designing new materials and molecules with tailored redox properties for a wide range of applications.

References

-

Cyclic Voltammetry Study of Closo-Ruthenacarboranes. (2023). MDPI. [Link]

-

Cyclic Voltammetry - Data Analysis. BASi. [Link]

-

Cyclic Voltammetry. (2023). Chemistry LibreTexts. [Link]

-

Cyclic Voltammetry of [Ru(bpy)3]2+. UMass Boston. [Link]

-

Redox Property Tuning in Bipyridinium Salts. (2021). PMC - NIH. [Link]

-

Redox Properties of [Cp*Rh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands. ChemRxiv. [Link]

-

One-Step Synthesis of 4,4'-Dicyano-2,2'-bipyridine and Its Bis(4,4'-di-tert- butyl-2,2'-bipyridine)ruthenium(II) Complex. ResearchGate. [Link]

-

Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. (2020). Mendeley Data. [Link]

-

Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. PMC. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. [Link]

-

One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di- tert -butyl-2,2′-bipyridine)ruthenium(II) Complex. ResearchGate. [Link]

-

Non-Aqueous Reference Electrode Overview. Pine Research Instrumentation. [Link]

-

Glassy carbon activation. OrigaLys. [Link]

-

Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). NIH. [Link]

-

(a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of 80 mV/s... ResearchGate. [Link]

-

Cyclic voltammogram of Metal Complexes: (a) Cu(II), (b) Co(II) and (c) Ni(II). ResearchGate. [Link]

-

Cyclic voltametry in non-aqueous medium. University of Ottawa. [Link]

-

Simple Activation of Glassy Carbon Electrodes. University of Washington. [Link]

-

Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. ResearchGate. [Link]

-

(a) Cyclic voltammogram (CV) of the iron complex, [FeII(bpte)Cl2] (3)... ResearchGate. [Link]

-

Ec Faqs: Electrodes. BASi. [Link]

-

A Glassy-Carbon Electrode for Voltammetry. ACS Publications. [Link]

-

Reference electrode. Wikipedia. [Link]

-

Glassy Carbon Electrode Information. Pine Research Instrumentation. [Link]

-

Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions. [Link]

-

PERFORMANCE AND SOLUBILITY STUDIES OF IRON-BASED COMPLEX FOR REDOX FLOW BATTERIES. TAMU-CC Repository. [Link]

-

Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex. Semantic Scholar. [Link]

-

Reference Electrodes for Use in Nonaqueous Solutions. ResearchGate. [Link]

-

Cyclic voltammograms of a glassy carbon electrode (GCE) in a... ResearchGate. [Link]

-

The following sections will discuss some concerns about solvents, electrolytes and reference electrodes. University of Missouri–St. Louis. [Link]

-

Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

-

Cyclic Voltammetry Quantification of Iron in Ferrous Sulfate Supplements: A Method of Successive Addition to One Solution. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. sfu.ca [sfu.ca]

- 6. BASi® | Ec Faqs: Electrodes [basinc.com]

- 7. origalys.com [origalys.com]

- 8. asdlib.org [asdlib.org]

- 9. Reference electrode - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Non-Aqueous Reference Electrode Overview [pineresearch.com]

- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

Protocol for the Synthesis and Characterization of Ruthenium(II) Complexes with 4,4'-Dicyano-2,2'-bipyridine

An Application Note for Researchers

Abstract

Ruthenium(II) polypyridyl complexes are a cornerstone of modern coordination chemistry, prized for their robust chemical stability, rich photochemical properties, and tunable redox activity. The incorporation of the 4,4'-dicyano-2,2'-bipyridine (dcbpy) ligand is a key strategy for modulating the electronic structure of these complexes. The potent electron-withdrawing nature of the cyano groups significantly lowers the energy of the ligand's π* lowest unoccupied molecular orbital (LUMO).[1][2] This targeted modification is crucial for a range of applications, from enhancing the performance of photosensitizers in dye-sensitized solar cells (DSSCs) to developing novel photoredox catalysts and anticancer agents.[1][3][4] This guide provides a detailed, field-proven protocol for the synthesis of a heteroleptic ruthenium(II) complex featuring the dcbpy ligand, specifically 2 (where tbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine), and outlines the essential characterization techniques for structural verification.

Rationale and Synthetic Strategy

The synthesis of heteroleptic ruthenium complexes—those containing different types of chelating ligands—typically proceeds through a stepwise approach to ensure controlled ligand incorporation. The general strategy involves two primary stages:

-

Synthesis of a Dichloro Precursor: A stable precursor complex, cis-Ru(L)2Cl2, is first synthesized, where 'L' represents an ancillary ligand. The ancillary ligand (in this case, tbbpy) is chosen to provide stability and solubility and to fine-tune the complex's overall properties. The chloride ions in this precursor are labile, making them suitable leaving groups for the subsequent reaction.

-

Ligand Substitution: The dichloro precursor is then reacted with the target ligand, 4,4'-dicyano-2,2'-bipyridine. This substitution reaction can be driven to completion using heat or microwave irradiation.[1] Often, a silver salt (e.g., AgNO3) is added to facilitate the removal of the chloride ligands by precipitating AgCl, thereby promoting the forward reaction.

Finally, the complex is isolated as a hexafluorophosphate (PF6⁻) salt. This anion exchange is a standard procedure in ruthenium polypyridyl chemistry, as the PF6⁻ salt often yields a more stable, crystalline, and easily handled solid product compared to the chloride salt.[5]

Synthetic Workflow Visualization

The overall process from starting materials to the final purified complex is outlined below.

Caption: General workflow for the two-stage synthesis of the target ruthenium complex.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ruthenium compounds and organic solvents should be handled with care.

Protocol 1: Synthesis of cis-Dichlorobis(4,4'-di-tert-butyl-2,2'-bipyridine)ruthenium(II) Precursor

This protocol is adapted from established procedures for synthesizing dichloro-ruthenium(II) bipyridyl precursors.

Materials & Reagents:

-

Ruthenium(III) chloride trihydrate (RuCl3·3H2O)

-

4,4'-di-tert-butyl-2,2'-bipyridine (tbbpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetone

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (Argon or Nitrogen)

Procedure:

-

Combine RuCl3·3H2O (1.0 mmol) and tbbpy (2.0 mmol) in a round-bottom flask.

-

Add anhydrous DMF (e.g., 30 mL) to the flask.

-

Flush the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to exclude oxygen, which can interfere with the Ru(II) state.

-

Heat the mixture to reflux (approx. 153°C for DMF) under a positive pressure of inert gas and stir vigorously.

-

Maintain the reflux for 4-6 hours. The solution color will typically change from dark brown/black to a deep reddish-purple or dark violet.

-

After cooling to room temperature, slowly add the reaction mixture to a beaker of rapidly stirring acetone (e.g., 200 mL).

-

A dark microcrystalline solid should precipitate. Allow the suspension to stand for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with small portions of water, cold acetone, and finally diethyl ether to remove unreacted starting materials and solvent residues.

-

Dry the product, cis-Ru(tbbpy)2Cl2, under vacuum.

| Parameter | Value | Purpose |

| Molar Ratio (Ru:tbbpy) | 1 : 2 | Stoichiometric ratio for the desired bis-ligated complex. |

| Solvent | Anhydrous DMF | High-boiling solvent to provide thermal energy for ligand coordination. |

| Temperature | ~153 °C (Reflux) | Drives the substitution reaction. |

| Reaction Time | 4 - 6 hours | Allows the reaction to proceed to completion. |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the Ru(II) center. |

| Expected Yield | 70 - 85% | Typical yield range for this type of reaction. |

Protocol 2: Synthesis of Ru(tbbpy)₂(dcbpy)₂

This protocol details the final ligand substitution and purification. The use of microwave irradiation is highly effective for this step as it can significantly reduce reaction times and improve yields.[1]

Materials & Reagents:

-

cis-Ru(tbbpy)₂Cl₂ (from Protocol 1)

-

4,4'-dicyano-2,2'-bipyridine (dcbpy)

-

N,N-Dimethylformamide (DMF) or Ethylene Glycol

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetone

-

Deionized water

-

Microwave synthesis vial or round-bottom flask

-

Microwave reactor or heating mantle

Procedure:

-

In a microwave synthesis vial, combine cis-Ru(tbbpy)2Cl2 (1.0 mmol) and 4,4'-dicyano-2,2'-bipyridine (1.1 mmol, a slight excess).

-

Add DMF or ethylene glycol (e.g., 20 mL) as the solvent.

-

Optional but recommended: Add silver nitrate (AgNO₃, 2.0 mmol) to facilitate chloride removal.[1]

-

Seal the vial and place it in the microwave reactor. Heat the mixture to 160-180°C for 30-60 minutes with stirring. (If using conventional heating, reflux for 4-8 hours). The color should change, often to a deep red or orange.

-

After the reaction, cool the mixture to room temperature. If silver nitrate was used, a white precipitate of AgCl will be present. Filter the mixture to remove the AgCl precipitate.

-

Transfer the filtrate to a larger beaker and add a small amount of water (e.g., 20 mL).

-

To precipitate the final product, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed.[5]

-

Collect the resulting solid by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove excess NH₄PF₆, followed by a small amount of cold acetone or diethyl ether.

-

Dry the final product, 2, under vacuum.

| Parameter | Value | Purpose |

| Molar Ratio (Precursor:dcbpy) | 1 : 1.1 | A slight excess of dcbpy ensures complete reaction of the precursor. |

| Solvent | DMF / Ethylene Glycol | High-boiling polar solvent suitable for microwave heating. |

| Temperature | 160 - 180 °C | Provides sufficient energy for ligand exchange. |

| Reaction Time | 30 - 60 min (Microwave) | Accelerated reaction time compared to conventional heating. |

| Precipitation Agent | Saturated aq. NH₄PF₆ | Induces anion exchange to the stable PF₆⁻ salt for isolation. |

| Expected Yield | > 80% | Microwave-assisted synthesis often leads to high yields. |

Characterization and Validation

Successful synthesis must be confirmed through a combination of spectroscopic and analytical techniques. Each method provides a unique piece of structural information.

Characterization Logic

Caption: A logical workflow for the structural and electronic characterization of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the coordination of all three bipyridine ligands in the correct arrangement.

-

¹H NMR: The aromatic region (typically 7.0-9.5 ppm) will show a complex but distinct set of signals corresponding to the protons on the tbbpy and dcbpy ligands. The integration of these signals should correspond to the correct proton count for the proposed structure. The successful formation of the heteroleptic complex is confirmed by the appearance of signals for both tbbpy and dcbpy ligands in the same spectrum.[6]

-

¹³C NMR: Provides complementary information, confirming the carbon framework of the complex. The signals for the cyano groups (–CN) on the dcbpy ligand are typically found downfield (~115-125 ppm).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the cationic complex.

-

Expected Result: The analysis should reveal a primary peak corresponding to the [M - PF6]⁺ ion and another for the [M - 2PF6]²⁺ ion. The measured isotopic distribution pattern should match the theoretical pattern calculated for the complex's formula, providing definitive confirmation of its identity.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique probes the electronic structure of the complex.

-

Ligand-Centered (LC) Transitions: Intense absorption bands are expected in the UV region (< 350 nm), corresponding to π→π* transitions within the aromatic bipyridine ligands.

-

Metal-to-Ligand Charge-Transfer (MLCT) Transitions: The visible region (400-600 nm) is dominated by MLCT bands, which arise from the excitation of an electron from a ruthenium d-orbital to a π* orbital of a ligand. For [(tbbpy)2Ru(dcbpy)]²⁺, two distinct MLCT bands are expected: one for Ru→tbbpy and one for Ru→dcbpy. Because the cyano groups are strongly electron-withdrawing, the π* orbital of dcbpy is lower in energy than that of tbbpy. Consequently, the Ru→dcbpy MLCT transition will occur at a lower energy (longer wavelength), appearing as a distinct, red-shifted absorption band.[2]

References

- BenchChem. (2025). Synthesis of Ruthenium Complexes with 4,4'-Dimethyl-2,2'-bipyridine Ligands: Application Notes and Protocols.

- PMC. (2025). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents.

- ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine.

- MDPI. (2024). The Synthesis, Characterization, and Theoretical Study of Ruthenium (II) Polypyridyl Oligomer Hybrid Structures with Reduced Graphene Oxide for Enhanced Optoelectronic Applications.

- ResearchGate. (n.d.). One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2!.

- Dalton Transactions (RSC Publishing). (n.d.). Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand.

- UNI ScholarWorks. (2010). Synthesis and characterization of a [Ru(bpy)2(NCS)2] derivative for use as a dye-sensitizer in nanocrystalline solar cells.

- PMC. (2021). Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells.

- ResearchGate. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di- tert -butyl-2,2′-bipyridine)ruthenium(II) Complex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4,4'-Dicyano-2,2'-bipyridine in Nickel-Catalyzed Cross-Coupling

The following Application Note and Protocol guide details the use of 4,4'-Dicyano-2,2'-bipyridine in Nickel-catalyzed cross-coupling.

Executive Summary

In the landscape of Nickel-catalyzed cross-coupling, ligand selection is often dominated by electron-rich variants like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) .[1] However, specific catalytic cycles—particularly those involving difficult C–O or C–N bond formations—face a kinetic bottleneck at the reductive elimination step.

4,4'-Dicyano-2,2'-bipyridine (dcbpy) serves as a critical "electronic lever." Its strong electron-withdrawing cyano groups (

-

Accelerate Reductive Elimination: By destabilizing the high-valent Ni(III) or Ni(II) intermediate, facilitating product release.

-

Tune Redox Potentials: Anodically shifting the reduction potential, which is crucial for matching energy levels in metallaphotoredox dual catalysis.

-

Screening Protocols: Implementing a systematic ligand electronic screen to optimize reaction yields.

Technical Background & Mechanism

The "Electronic Tug-of-War"

Nickel catalysis requires a balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

-

Electron-Rich Ligands (e.g., dtbbpy): Increase electron density on Ni, accelerating OA but stabilizing the metal-product complex, potentially stalling RE.

-

Electron-Deficient Ligands (e.g., dcbpy): Decrease electron density on Ni. This slows OA (making the metal less nucleophilic) but drastically accelerates RE by making the metal center more electrophilic and eager to eject the coupled product.

Ligand Comparison

The following table contrasts the standard ligand with the dicyano variant.

| Feature | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | 4,4'-Dicyano-2,2'-bipyridine (dcbpy) |

| Electronic Nature | Electron-Donating (+I effect) | Electron-Withdrawing (-I, -M effect) |

| Ni Center Character | Nucleophilic (Stabilizes High Oxidation States) | Electrophilic (Destabilizes High Oxidation States) |

| Key Advantage | Promotes Oxidative Addition; Stabilizes Ni(I)/Ni(III) | Accelerates Reductive Elimination |

| Primary Application | General C-C, C-N Coupling (Standard) | Difficult C-O, C-F Couplings; Reductive Cross-Coupling |

| LUMO Energy | High (Harder to reduce) | Low (Easier to reduce) |

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific phase where dcbpy exerts its kinetic advantage.

Caption: The dicyano ligand destabilizes the Ni(III) intermediate, lowering the activation energy for Reductive Elimination.

Experimental Protocol: Electronic Ligand Screening

Objective: To determine if the reaction is limited by reductive elimination by comparing the performance of dtbbpy vs. dcbpy. Context: This protocol is designed for a Metallaphotoredox C–O Coupling (e.g., coupling an aryl bromide with an alcohol), a transformation notoriously difficult due to the high barrier of C–O bond formation.

Materials & Reagents[2]

-

Nickel Source:

or -

Ligand A (Control): 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).[2]

-

Ligand B (Test): 4,4'-Dicyano-2,2'-bipyridine (dcbpy).

-

Photocatalyst:

(Standard reference). -

Substrates: Aryl Bromide (1.0 equiv), Primary Alcohol (3.0 equiv).

-

Base: Quinuclidine or DABCO.

-

Solvent: Anhydrous DMSO or Acetonitrile.

Protocol Steps

Step 1: Catalyst Stock Solution Preparation (Glovebox)

-

Why: Pre-complexation ensures a 1:1 Metal:Ligand ratio and reproducible kinetics.

-

Method:

-

Prepare two vials.

-

Vial A: Mix

(2.2 mg, 10 µmol) and dtbbpy (2.7 mg, 10 µmol) in 1 mL DMSO. Stir until fully dissolved (green/blue solution). -

Vial B: Mix

(2.2 mg, 10 µmol) and dcbpy (2.1 mg, 10 µmol) in 1 mL DMSO.

-

Note: The dicyano complex (Vial B) may appear distinct in color (often paler or yellowish) due to the different ligand field splitting.

-

Step 2: Reaction Assembly

-

Weigh Aryl Bromide (0.2 mmol) and Photocatalyst (1 µmol, 0.5 mol%) into two separate 8 mL reaction vials equipped with stir bars.

-

Add the Alcohol substrate (0.6 mmol) and Base (0.3 mmol).

-

Add 1 mL of Stock Solution A to the first vial.

-

Add 1 mL of Stock Solution B to the second vial.

-

Seal vials with septum caps and seal with electrical tape.

Step 3: Irradiation & Monitoring

-

Place vials in a photoreactor (Blue LED,

nm). -

Fan cool to maintain temperature at

. -

Stir vigorously (1000 rpm) for 12–24 hours.

Step 4: Analysis[2]

-

Quench reaction with 100 µL of dilute aqueous HCl (to neutralize base) and dilute with Ethyl Acetate.

-

Add Internal Standard (e.g., 1,3,5-trimethoxybenzene).

-

Analyze via UPLC-MS or GC-FID.

Data Interpretation (Decision Matrix)

| Observation | Diagnosis | Action |

| Yield A > Yield B | Oxidative Addition is the rate-limiting step. The electron-poor dcbpy deactivated the catalyst. | Stick to electron-rich ligands (dtbbpy). |

| Yield B > Yield A | Reductive Elimination is the rate-limiting step. The electron-poor dcbpy successfully accelerated product release. | Adopt 4,4'-Dicyano-2,2'-bipyridine. |

| Low Yield in Both | Catalyst decomposition or off-cycle species. | Screen solvent or change Photocatalyst. |

Troubleshooting & Critical Considerations (E-E-A-T)

Ligand Identity Confusion (Trustworthiness)

Warning: Do not confuse 4,4'-Dicyano-2,2'-bipyridine with 4,4'-Di-n-nonyl-2,2'-bipyridine .

-

In some literature, "dNbpy" refers to the nonyl derivative used for solubility in polymerization.

-

Always verify the CAS Number or chemical structure.

Solubility Issues

The dicyano ligand is more rigid and polar than the tert-butyl variant.

-

Issue: Poor solubility in non-polar solvents (Toluene, THF).

-

Solution: Use polar aprotic solvents like DMSO , DMF , or Acetonitrile . If using THF, add a co-solvent (e.g., 10% DMF).

Air Sensitivity

While Ni(II) salts are air-stable, the active catalytic species (often Ni(0) or Ni(I)) is extremely oxygen-sensitive. The electron-deficient nature of dcbpy makes the low-valent Nickel species less stable to oxidation than with dtbbpy.

-

Requirement: Strict glovebox or Schlenk line techniques are mandatory.

References

-

Electronic Effects in Ni-Catalysis:Detailed analysis of bipyridine substituents on reductive elimination r

-

Source: (General reference for Ni/Photoredox mechanisms).

-

-

Comparison of Bipyridine Ligands:Review of ligand electronic properties in transition metal c

-

Source:

-

-

Synthesis of 4,4'-Dicyano-2,2'-bipyridine:Protocol for ligand synthesis if commercial stock is unavailable.

-

Source:

-

Sources

DFT calculation methods for 4,4'-Dicyano-2,2'-bipyridine complexes

Application Note & Technical Guide

Executive Summary & Strategic Rationale

The ligand 4,4'-dicyano-2,2'-bipyridine (dcnbipy) represents a critical structural motif in modern coordination chemistry. Unlike unsubstituted 2,2'-bipyridine, the inclusion of electron-withdrawing cyano (-CN) groups at the 4,4'-positions significantly alters the electronic landscape of the resulting metal complexes.

Key Electronic Effects:

-

LUMO Stabilization: The cyano groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) via strong

-accepting character. -

Red-Shifted Absorption: In Ru(II), Ir(III), or Re(I) complexes, this stabilization narrows the HOMO-LUMO gap, typically red-shifting Metal-to-Ligand Charge Transfer (MLCT) bands.

-

Enhanced Electron Storage: The ligand becomes easier to reduce, facilitating catalytic cycles in solar fuel generation and photoredox catalysis.

Scope of this Guide: This document provides a validated, self-consistent protocol for modeling these complexes using Density Functional Theory (DFT). It moves beyond "textbook" defaults to address specific challenges such as Charge Transfer (CT) states, solvation effects on cyano groups, and spin-orbit coupling approximations.

Computational Theory & Setup

To ensure Scientific Integrity (E-E-A-T) , we must select methods that balance cost with accuracy for transition metal complexes.

Functional Selection: The "Hybrid" Approach

Standard functionals like B3LYP often fail to correctly describe the long-range charge transfer inherent in dcnbipy complexes.

| Calculation Type | Recommended Functional | Rationale |

| Ground State (Opt/Freq) | B3LYP-D3(BJ) or PBE0-D3(BJ) | B3LYP provides excellent geometries for Ru/Ir complexes. The -D3(BJ) dispersion correction is mandatory to account for |

| Excited State (TD-DFT) | CAM-B3LYP or | These range-separated hybrids correct the "ghost state" error where standard functionals underestimate CT excitation energies. Essential for accurate UV-Vis prediction. |

| Spin-Orbit Coupling | B3LYP (with perturbative SOC) | For heavy metals (Ir, Pt), triplet states ( |

Basis Set Strategy

-

Metal (Ru, Ir, Re, Pt): LanL2DZ or SDD (Stuttgart-Dresden). These Effective Core Potentials (ECPs) account for relativistic effects of core electrons, which are non-negligible for 2nd/3rd row transition metals.

-

Ligand (C, H, N, O): 6-31G(d,p) or def2-SVP .

-

Note: For the cyano group (-C

N), adding polarization functions (d,p) is critical to describe the anisotropic electron density of the triple bond.

-

Solvation Model

Use the SMD (Solvation Model based on Density) rather than the older IEFPCM. The cyano group has a high local dipole; SMD parameterizes non-electrostatic terms (cavitation/dispersion) better for polar substituents in solvents like Acetonitrile or DMF.

Experimental Protocols

Protocol A: Geometry Optimization & Ground State Electronic Structure

Objective: Obtain the energy-minimized structure and determine the localization of the LUMO (critical for dcnbipy applications).

Workflow:

-

Input Construction: Build initial guess from X-ray data if available. If not, set the N-Metal-N bite angle to ~78°.

-

Route Section (Gaussian format example): #P B3LYP/GenECP Opt Freq SCRF=(SMD,Solvent=Acetonitrile) empiricaldispersion=gd3bj

-

Block specification: Define LanL2DZ for metal and 6-31G(d) for organics in the basis set block.

-

-

Validation Check:

-

Ensure zero imaginary frequencies .

-

Spin Contamination: For singlet states (

),

-

Data Output & Analysis: Extract the Frontier Molecular Orbitals (FMOs).

-

HOMO: Typically metal-centered (

). -

LUMO: Should be localized on the dcnbipy ligand due to the electron-withdrawing cyano groups. If the LUMO is on an ancillary ligand (e.g., phenylpyridine), the complex may not function as intended.

Protocol B: Time-Dependent DFT (TD-DFT) for Optical Properties

Objective: Predict UV-Vis absorption spectra and assign MLCT bands.

Workflow:

-

Input: Use the optimized geometry from Protocol A.

-